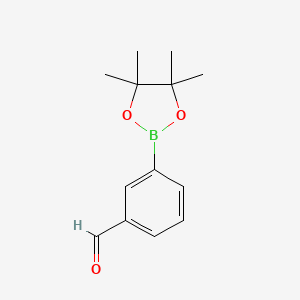

3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17BO3/c1-12(2)13(3,4)17-14(16-12)11-7-5-6-10(8-11)9-15/h5-9H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFYMOLFMYIDYEN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17BO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00375240 | |

| Record name | 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00375240 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

380151-86-0 | |

| Record name | 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00375240 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Formylphenylboronic acid pinacol ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the primary synthetic pathway for 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde, a key building block in organic synthesis, particularly in the construction of complex pharmaceutical intermediates. The core of this synthesis lies in the palladium-catalyzed Miyaura borylation reaction.

Introduction

This compound, also known as 3-formylphenylboronic acid pinacol ester, is a bifunctional molecule containing both an aldehyde group and a boronic ester. This unique combination makes it a valuable reagent in cross-coupling reactions, most notably the Suzuki-Miyaura coupling, enabling the formation of carbon-carbon bonds with a wide range of substrates. Its stability and ease of handling compared to the corresponding boronic acid make it a preferred intermediate in multi-step syntheses.

Core Synthesis Pathway: Miyaura Borylation

The most common and efficient method for the synthesis of this compound is the Miyaura borylation of 3-bromobenzaldehyde.[1][2][3] This reaction involves the cross-coupling of an aryl halide (3-bromobenzaldehyde) with a diboron reagent, typically bis(pinacolato)diboron (B₂pin₂), in the presence of a palladium catalyst and a base.[1][2][3]

The general transformation is as follows:

Reaction Mechanism

The catalytic cycle of the Miyaura borylation is generally understood to proceed through the following key steps:

-

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (3-bromobenzaldehyde) to form a Pd(II) intermediate.

-

Transmetalation: The Pd(II) species reacts with the diboron reagent, where a boronate group replaces the halide on the palladium center. The base is crucial in this step to activate the diboron reagent.

-

Reductive Elimination: The desired aryl boronate ester is eliminated from the palladium complex, regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.

Experimental Protocol

While various conditions have been reported for the Miyaura borylation, the following protocol is a representative procedure for the synthesis of this compound.

Materials and Reagents

| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) |

| 3-Bromobenzaldehyde | C₇H₅BrO | 185.02 |

| Bis(pinacolato)diboron | C₁₂H₂₄B₂O₄ | 253.94 |

| [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) | C₃₄H₂₈Cl₂FeP₂Pd | 816.64 |

| Potassium Acetate (KOAc) | CH₃COOK | 98.14 |

| 1,4-Dioxane (anhydrous) | C₄H₈O₂ | 88.11 |

Reaction Procedure

-

To a dry reaction flask, add 3-bromobenzaldehyde (1.0 eq), bis(pinacolato)diboron (1.1 eq), [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 eq), and potassium acetate (3.0 eq).

-

The flask is evacuated and backfilled with an inert gas (e.g., argon or nitrogen).

-

Anhydrous 1,4-dioxane is added as the solvent.

-

The reaction mixture is heated to 80-90 °C and stirred for 12-24 hours.[4] The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

After completion, the reaction mixture is cooled to room temperature.

-

The mixture is filtered to remove solid residues.

-

The filtrate is concentrated under reduced pressure to remove the solvent.

-

The crude product is then purified.

Purification

Purification of the crude product is typically achieved by column chromatography on silica gel.[5] A common eluent system is a mixture of ethyl acetate and hexanes. The fractions containing the desired product are collected and the solvent is evaporated to yield this compound as a solid.

Quantitative Data

The following table summarizes typical quantitative data associated with the synthesis of this compound.

| Parameter | Value | Reference |

| Reactant Ratios | ||

| 3-Bromobenzaldehyde | 1.0 eq | [4] |

| Bis(pinacolato)diboron | 1.1 - 1.5 eq | [4] |

| Pd(dppf)Cl₂ | 0.02 - 0.05 eq | [4] |

| Potassium Acetate | 3.0 eq | [4] |

| Reaction Conditions | ||

| Solvent | 1,4-Dioxane or DMSO | [4][5] |

| Temperature | 80 - 110 °C | [4] |

| Reaction Time | 12 - 24 hours | [4] |

| Product Characteristics | ||

| Typical Yield | 60 - 92% | [4][6] |

| Appearance | White to off-white solid | |

| Melting Point | 51-55 °C |

Spectroscopic Data

The structure of the synthesized this compound can be confirmed by various spectroscopic methods.

| Spectroscopic Data | |

| ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | 10.04 (s, 1H, CHO), 8.25 (s, 1H, Ar-H), 8.03 (d, J = 7.6 Hz, 1H, Ar-H), 7.89 (d, J = 7.6 Hz, 1H, Ar-H), 7.53 (t, J = 7.6 Hz, 1H, Ar-H), 1.36 (s, 12H, C(CH₃)₂) |

| ¹³C NMR (CDCl₃, 101 MHz) δ (ppm) | 192.5, 137.9, 136.9, 134.8, 128.9, 128.6, 84.3, 25.0 |

Visualizations

Synthesis Pathway Diagram

The following diagram illustrates the Miyaura borylation pathway for the synthesis of this compound.

Caption: Miyaura borylation of 3-bromobenzaldehyde.

Experimental Workflow

The logical flow of the experimental procedure is depicted in the following diagram.

Caption: Experimental workflow for the synthesis.

Conclusion

The Miyaura borylation of 3-bromobenzaldehyde provides a reliable and efficient route to this compound. The reaction demonstrates good functional group tolerance and typically proceeds in good to excellent yields. This technical guide provides a comprehensive overview of the synthesis, including a detailed experimental protocol, quantitative data, and visualizations to aid researchers and professionals in the successful application of this important synthetic transformation.

References

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. Miyaura borylation - Wikipedia [en.wikipedia.org]

- 3. Miyaura Borylation Reaction [organic-chemistry.org]

- 4. researchgate.net [researchgate.net]

- 5. Miyaura Borylations of Aryl Bromides in Water at Room Temperature - PMC [pmc.ncbi.nlm.nih.gov]

- 6. US20040049050A1 - Method for producing formylphenylboronic acids - Google Patents [patents.google.com]

An In-depth Technical Guide to the Synthesis of 3-Formylphenylboronic Acid Pinacol Ester

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis of 3-Formylphenylboronic Acid Pinacol Ester, a valuable building block in organic synthesis, particularly for the construction of complex molecules in medicinal chemistry and materials science. The primary focus of this document is the Miyaura borylation, a robust and widely utilized palladium-catalyzed cross-coupling reaction.

Introduction

3-Formylphenylboronic acid pinacol ester is a bifunctional molecule featuring a reactive aldehyde group and a versatile boronic ester. This unique combination allows for sequential and diverse chemical transformations. The boronic ester moiety is a key participant in Suzuki-Miyaura cross-coupling reactions for the formation of carbon-carbon bonds, while the formyl group can undergo a wide range of reactions, including reductive amination, Wittig reactions, and condensations. This versatility makes it an important intermediate in the synthesis of pharmaceuticals and other functional organic materials.

Primary Synthetic Route: Miyaura Borylation

The most common and efficient method for the synthesis of 3-Formylphenylboronic Acid Pinacol Ester is the Miyaura borylation reaction. This reaction involves the palladium-catalyzed cross-coupling of an aryl halide (typically 3-bromobenzaldehyde or 3-iodobenzaldehyde) with a diboron reagent, most commonly bis(pinacolato)diboron (B₂pin₂).

A general reaction scheme is presented below:

Caption: General scheme of the Miyaura borylation for the synthesis of 3-Formylphenylboronic Acid Pinacol Ester.

Experimental Protocols

Two detailed experimental protocols for the synthesis of 3-Formylphenylboronic Acid Pinacol Ester are provided below, utilizing either 3-iodobenzaldehyde or 3-bromobenzaldehyde as the starting material.

Protocol 1: Synthesis from 3-Iodobenzaldehyde

This protocol is adapted from a procedure reported by Okura et al. in Chemical Communications.[1][2]

Reaction Workflow:

Caption: Experimental workflow for the synthesis of 3-Formylphenylboronic Acid Pinacol Ester from 3-iodobenzaldehyde.

Reagents:

| Reagent | Molar Mass ( g/mol ) | Amount (mmol) | Mass/Volume |

| 3-Iodobenzaldehyde | 232.02 | 5.00 | 1.16 g |

| Bis(pinacolato)diboron (B₂pin₂) | 253.94 | 5.00 | 1.27 g |

| Potassium Acetate (KOAc) | 98.14 | 10.0 | 981 mg |

| Palladium(II) Acetate (Pd(OAc)₂) | 224.50 | 0.500 (10 mol%) | 112 mg |

| Dry Dimethylformamide (DMF) | - | - | 15.0 mL |

Procedure:

-

To a solution of 3-iodobenzaldehyde (1.16 g, 5.00 mmol) in dry DMF (15.0 mL) were added potassium acetate (981 mg, 10.0 mmol), palladium(II) acetate (112 mg, 0.500 mmol, 10 mol%), and bis(pinacolato)diboron (1.27 g, 5.00 mmol).[1][2]

-

The reaction mixture was then cooled to room temperature and quenched with H₂O (15 mL) and saturated NH₄Cl aqueous solution (10 mL).[1][2]

-

The mixture was extracted twice with a 4:1 mixture of hexane and ethyl acetate.[1][2]

-

The combined organic layers were washed with H₂O (50 mL) and brine (50 mL), dried over Na₂SO₄, and concentrated under reduced pressure to afford the crude product as a yellow oil.[1][2]

-

The crude product was purified by column chromatography on silica gel (eluting with a gradient of hexane to 1:1 hexane:EtOAc) to afford 3-formylphenylboronic acid pinacol ester as a yellow oil.[1][2]

Protocol 2: Synthesis from 3-Bromobenzaldehyde (General Procedure)

While a specific, detailed protocol with a reported yield for the synthesis from 3-bromobenzaldehyde was not found in the immediate search, a general procedure for the Miyaura borylation of aryl bromides can be adapted. This generalized protocol is based on established methods.[3]

Reagents:

| Reagent | Molar Mass ( g/mol ) | Suggested Amount (mmol) |

| 3-Bromobenzaldehyde | 185.02 | 1.0 |

| Bis(pinacolato)diboron (B₂pin₂) | 253.94 | 1.1 |

| Potassium Acetate (KOAc) | 98.14 | 3.0 |

| [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) | 731.74 | 0.03 (3 mol%) |

| 1,4-Dioxane or DMSO | - | Sufficient volume |

Procedure:

-

In a flask, combine 3-bromobenzaldehyde, bis(pinacolato)diboron, potassium acetate, and Pd(dppf)Cl₂.

-

Add a suitable solvent such as 1,4-dioxane or DMSO.

-

Degas the mixture and place it under an inert atmosphere (e.g., Argon or Nitrogen).

-

Heat the reaction mixture, typically at 80-100°C, and monitor the reaction progress by TLC or GC.

-

Upon completion, cool the reaction mixture to room temperature.

-

Perform an aqueous workup, typically by adding water and extracting with an organic solvent like ethyl acetate.

-

Wash the combined organic layers with brine, dry over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or by crystallization.

Data Presentation

The following table summarizes the key quantitative data for the synthesis of 3-Formylphenylboronic Acid Pinacol Ester.

| Parameter | Value | Reference |

| Molecular Formula | C₁₃H₁₇BO₃ | [4][5] |

| Molecular Weight | 232.08 g/mol | [4][5] |

| Appearance | White to light yellow powder or crystal/Yellow oil | [1][2][4] |

| Yield (from 3-iodobenzaldehyde) | 43% | [1][2] |

| ¹H NMR (400 MHz, CDCl₃) δ (ppm) | 10.1 (s, 1H), 8.30 (s, 1H), 8.06 (d, J = 4.0 Hz, 1H), 7.99 (ddd, J = 1.6, 1.8, 7.8 Hz, 1H), 7.53 (t, J = 8.0 Hz, 1H), 1.37 (s, 12H) | [1][2] |

| ¹³C NMR | Data not explicitly found in the search results. | |

| CAS Number | 380151-86-0 | [4][5] |

Note on ¹³C NMR Data: While specific ¹³C NMR data for 3-Formylphenylboronic Acid Pinacol Ester was not explicitly found in the performed searches, typical chemical shifts for similar phenylboronic acid pinacol esters suggest the aromatic carbons would appear in the range of 125-140 ppm, the pinacol carbons around 84 ppm and 25 ppm, and the aldehyde carbonyl carbon above 190 ppm.[6][7]

Signaling Pathways and Logical Relationships

The Miyaura borylation reaction proceeds through a catalytic cycle involving a palladium catalyst. The key steps of this cycle are oxidative addition, transmetalation, and reductive elimination.

Caption: Catalytic cycle of the Miyaura borylation reaction.

Cycle Description:

-

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (Ar-X), forming a Pd(II) intermediate (Ar-Pd(II)-X).

-

Transmetalation: In the presence of a base, the diboron reagent (B₂pin₂) transmetalates with the Pd(II) complex, replacing the halide with a boryl group to form another Pd(II) intermediate (Ar-Pd(II)-Bpin).

-

Reductive Elimination: The desired arylboronic acid pinacol ester (Ar-Bpin) is formed through reductive elimination, regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.

This efficient catalytic process allows for the synthesis of a wide variety of arylboronic esters with good functional group tolerance.

References

- 1. researchgate.net [researchgate.net]

- 2. rsc.org [rsc.org]

- 3. Miyaura Borylations of Aryl Bromides in Water at Room Temperature - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde | 380151-86-0 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 5. 3-Formylphenylboronic acid, pinacol ester AldrichCPR 380151-86-0 [sigmaaldrich.com]

- 6. rsc.org [rsc.org]

- 7. rsc.org [rsc.org]

An In-Depth Technical Guide to 3-Formylphenylboronic Acid Pinacol Ester (CAS 380151-86-0)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, structure, and synthetic applications of 3-Formylphenylboronic acid pinacol ester (CAS 380151-86-0). This versatile bifunctional molecule serves as a crucial building block in modern organic synthesis, particularly in the construction of complex, biologically active compounds. This document details its physicochemical characteristics, provides illustrative synthetic protocols for its utilization, and explores its role in the development of novel therapeutic agents. Particular emphasis is placed on its application in palladium-catalyzed cross-coupling reactions and the synthesis of molecules with potential roles in modulating cellular signaling pathways.

Core Properties and Structure

3-Formylphenylboronic acid pinacol ester, systematically named 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde, is a solid organic compound at room temperature. Its structure features a benzene ring substituted with a formyl group and a pinacol boronate ester group at the meta position. This unique arrangement of functional groups makes it a highly valuable intermediate in synthetic chemistry.

The pinacol ester group provides stability to the otherwise labile boronic acid, making the compound easier to handle and purify while still allowing it to participate in a wide range of coupling reactions.[1] The aldehyde functionality offers a reactive handle for a variety of chemical transformations, including reductive amination, Wittig reactions, and condensations.

Physicochemical Properties

A summary of the key physicochemical properties of 3-Formylphenylboronic acid pinacol ester is presented in Table 1.

| Property | Value | Reference |

| CAS Number | 380151-86-0 | |

| Molecular Formula | C₁₃H₁₇BO₃ | |

| Molecular Weight | 232.08 g/mol | |

| Appearance | Solid | |

| Melting Point | 50-54 °C | |

| SMILES String | O=Cc1cccc(c1)B2OC(C)(C)C(C)(C)O2 | |

| InChI Key | IFYMOLFMYIDYEN-UHFFFAOYSA-N |

Synthesis and Experimental Protocols

Illustrative General Protocol for Miyaura Borylation

This protocol describes a general procedure for the synthesis of an arylboronic acid pinacol ester from an aryl bromide.

Materials:

-

Aryl bromide (1.0 equiv)

-

Bis(pinacolato)diboron (B₂pin₂) (1.1 equiv)

-

[Pd(dppf)Cl₂] (0.03 equiv)

-

Potassium acetate (KOAc) (3.0 equiv)

-

1,4-Dioxane (anhydrous)

Procedure:

-

To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl bromide, bis(pinacolato)diboron, [Pd(dppf)Cl₂], and potassium acetate.

-

Add anhydrous 1,4-dioxane to the flask.

-

Heat the reaction mixture at 80-100 °C and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired arylboronic acid pinacol ester.

Applications in the Synthesis of Biologically Active Molecules

The primary utility of 3-Formylphenylboronic acid pinacol ester lies in its role as a versatile building block for the synthesis of complex organic molecules, many of which have demonstrated significant biological activity.[3] Its bifunctional nature allows for sequential or orthogonal chemical modifications, enabling the construction of diverse molecular scaffolds.

Suzuki-Miyaura Cross-Coupling Reactions

The boronic ester moiety is predominantly utilized in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds. This palladium-catalyzed reaction is a cornerstone of modern medicinal chemistry for the construction of biaryl and heteroaryl-aryl structures, which are common motifs in many approved drugs.[4][5]

This protocol outlines a general procedure for the Suzuki-Miyaura coupling of an aryl halide with an arylboronic acid.

Materials:

-

Aryl halide (e.g., aryl bromide or iodide) (1.0 equiv)

-

Arylboronic acid (or pinacol ester) (1.2 equiv)

-

Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)) (0.02-0.05 equiv)

-

Base (e.g., K₂CO₃, Na₂CO₃, or Cs₂CO₃) (2.0-3.0 equiv)

-

Solvent system (e.g., toluene/ethanol/water or dioxane/water)

Procedure:

-

In a reaction vessel, dissolve the aryl halide, arylboronic acid (or pinacol ester), and base in the chosen solvent system.

-

Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes.

-

Add the palladium catalyst to the mixture under the inert atmosphere.

-

Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and stir until the reaction is complete, as monitored by TLC or LC-MS.

-

After cooling to room temperature, dilute the reaction mixture with an organic solvent and wash with water and brine.

-

Dry the organic layer, filter, and concentrate in vacuo.

-

Purify the residue by column chromatography to yield the desired biaryl product.[4]

Role in Drug Discovery and Signaling Pathways

While direct studies on the biological activity of 3-Formylphenylboronic acid pinacol ester itself are scarce, its utility as a synthetic intermediate provides access to a wide range of potentially bioactive molecules. The incorporation of the 3-formylphenyl moiety can influence the pharmacological properties of a parent compound.

Boronic acid derivatives, in general, are a class of compounds with significant therapeutic interest. For instance, bortezomib, a dipeptidyl boronic acid, is a proteasome inhibitor used in the treatment of multiple myeloma. This highlights the potential for boron-containing compounds to interact with biological targets.

Although no specific signaling pathways have been directly linked to 3-Formylphenylboronic acid pinacol ester in the reviewed literature, its use in the synthesis of kinase inhibitors and other targeted therapies is a promising area of research. Kinase signaling pathways are critical in regulating cellular processes, and their dysregulation is a hallmark of many diseases, including cancer. The ability to synthesize novel heterocyclic and biaryl structures using this building block is of high value to medicinal chemists targeting these pathways.

Logical Workflow for Drug Discovery Application

The following diagram illustrates a logical workflow for the utilization of 3-Formylphenylboronic acid pinacol ester in a drug discovery program.

Conclusion

3-Formylphenylboronic acid pinacol ester (CAS 380151-86-0) is a valuable and versatile building block in organic synthesis with significant potential in drug discovery and development. Its stable yet reactive nature, conferred by the pinacol boronate ester and aldehyde functionalities, allows for the efficient construction of complex molecular architectures. While further research is needed to elucidate the direct biological effects of this compound and its derivatives on specific signaling pathways, its role as a key intermediate in the synthesis of targeted therapies is well-established. The experimental protocols and conceptual workflows provided in this guide are intended to facilitate its application in the research and development of novel therapeutic agents.

References

- 1. 5-Formyl-2-methylphenylboronic acid pinacol ester | Boronic Esters [frontierspecialtychemicals.com]

- 2. Miyaura Borylation Reaction [organic-chemistry.org]

- 3. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. organic-synthesis.com [organic-synthesis.com]

- 5. Suzuki Coupling [organic-chemistry.org]

An In-depth Technical Guide to 2-(3-Formylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical compound 2-(3-Formylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, also commonly known as 3-formylphenylboronic acid pinacol ester. This document details its chemical structure, physical and spectroscopic properties, synthesis, and key applications in organic synthesis, with a particular focus on its relevance to drug discovery and development. Detailed experimental protocols for its synthesis and its application in Suzuki-Miyaura cross-coupling reactions are provided. Furthermore, this guide illustrates a key synthetic workflow utilizing this compound in the synthesis of the antihypertensive drug Telmisartan.

Chemical Structure and Identification

2-(3-Formylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an aromatic organoboron compound. The structure features a phenyl ring substituted with a formyl group at the meta-position and a boronic acid pinacol ester group. The pinacol ester group serves to protect the boronic acid, enhancing its stability and ease of handling compared to the free boronic acid.

| Identifier | Value |

| IUPAC Name | 2-(3-Formylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |

| Synonyms | 3-Formylphenylboronic acid, pinacol ester |

| CAS Number | 380151-86-0[1][2] |

| Molecular Formula | C₁₃H₁₇BO₃[3] |

| Molecular Weight | 232.08 g/mol [1][2][3] |

| SMILES String | O=Cc1cccc(c1)B2OC(C)(C)C(C)(C)O2[1] |

| InChI Key | IFYMOLFMYIDYEN-UHFFFAOYSA-N[1] |

Physicochemical and Spectroscopic Data

A summary of the known physical and spectroscopic properties of 2-(3-Formylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is presented below.

Physical Properties

| Property | Value |

| Physical Form | Solid[1] |

| Melting Point | Not explicitly available in the provided search results. Related compounds like 3-hydroxyphenylboronic acid pinacol ester have a melting point of 94-98 °C.[4] |

| Boiling Point | Not available |

| Solubility | Soluble in organic solvents such as methanol. |

Spectroscopic Data

Detailed experimental spectra for this specific compound are not widely available in public literature. The expected characteristic spectroscopic features are outlined below based on the functional groups present.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum would be expected to show signals for the aldehydic proton (around 9-10 ppm), aromatic protons (in the range of 7-8.5 ppm), and a characteristic singlet for the twelve equivalent methyl protons of the pinacol group (around 1.3 ppm).

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum would display a peak for the carbonyl carbon of the aldehyde (typically 190-200 ppm), aromatic carbons (120-150 ppm), the carbons of the dioxaborolane ring (around 84 ppm), and the methyl carbons of the pinacol group (around 25 ppm).

-

IR (Infrared) Spectroscopy: The IR spectrum would be characterized by a strong carbonyl (C=O) stretching band from the aldehyde group around 1700 cm⁻¹, C-H stretching vibrations from the aromatic ring and alkyl groups, and B-O stretching bands.

-

MS (Mass Spectrometry): The mass spectrum would show the molecular ion peak (M⁺) corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of the formyl group, and cleavage of the pinacol ester.

Experimental Protocols

Synthesis of 2-(3-Formylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane via Miyaura Borylation

This protocol describes a general method for the synthesis of arylboronic acid pinacol esters from aryl halides, which can be adapted for the synthesis of the title compound from 3-bromobenzaldehyde.

Materials:

-

3-Bromobenzaldehyde

-

Bis(pinacolato)diboron (B₂pin₂)

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

-

Potassium acetate (KOAc)

-

1,4-Dioxane (anhydrous)

-

Argon or Nitrogen gas

-

Standard glassware for inert atmosphere reactions

Procedure:

-

To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add 3-bromobenzaldehyde (1.0 equiv), bis(pinacolato)diboron (1.1 equiv), [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) (0.03 equiv), and potassium acetate (3.0 equiv).

-

Add anhydrous 1,4-dioxane to the flask.

-

Degas the reaction mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.

-

Heat the reaction mixture to 80-90 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

After the reaction is complete, cool the mixture to room temperature.

-

Dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove the palladium catalyst and inorganic salts.

-

Wash the filtrate with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford 2-(3-Formylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane as a solid.

Suzuki-Miyaura Cross-Coupling Reaction Using 2-(3-Formylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

This protocol provides a general procedure for the coupling of an aryl halide with the title compound.

Materials:

-

Aryl halide (e.g., aryl bromide or iodide)

-

2-(3-Formylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

-

Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄)

-

Base (e.g., potassium carbonate, sodium carbonate, or cesium fluoride)

-

Solvent system (e.g., toluene/water, dioxane/water, or DMF)

-

Argon or Nitrogen gas

-

Standard glassware for inert atmosphere reactions

Procedure:

-

In a round-bottom flask, dissolve the aryl halide (1.0 equiv) and 2-(3-Formylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (1.2 equiv) in the chosen solvent system.

-

Add the base (2.0-3.0 equiv) to the mixture.

-

Degas the solution by bubbling argon or nitrogen through it for 15-20 minutes.

-

Add the palladium catalyst (0.01-0.05 equiv) to the reaction mixture under a positive pressure of inert gas.

-

Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and stir until the starting materials are consumed, as monitored by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature.

-

If a biphasic solvent system was used, separate the organic layer. If a single solvent was used, dilute with water and extract with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by column chromatography or recrystallization to obtain the desired biaryl product.

Applications in Drug Discovery and Development

Boronic acids and their pinacol esters are pivotal building blocks in medicinal chemistry, primarily due to their utility in the Suzuki-Miyaura cross-coupling reaction, which facilitates the formation of carbon-carbon bonds to construct complex molecular scaffolds found in many drug candidates.[5] The presence of both a formyl group and a boronic ester in 2-(3-Formylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane makes it a versatile bifunctional reagent. The boronic ester allows for the introduction of the formylphenyl moiety into a target molecule via cross-coupling, while the formyl group provides a handle for subsequent transformations such as reductive amination, Wittig reactions, or oxidation to a carboxylic acid.

A notable application of a related compound is in the synthesis of Telmisartan, an angiotensin II receptor antagonist used to treat hypertension.[6][7] Although the specific isomer used in the cited synthesis is the 4-formylphenyl derivative, the synthetic strategy highlights the importance of formylphenylboronic acid derivatives in constructing the core biaryl structure of such drugs.

Experimental Workflow and Signaling Pathway Diagrams

Synthetic Workflow for Telmisartan Synthesis

The following diagram illustrates a key step in a reported synthesis of Telmisartan, showcasing the utility of a formylphenylboronic acid derivative in a Suzuki-Miyaura cross-coupling reaction to form a crucial biaryl intermediate.[6][7]

This workflow demonstrates the coupling of an aryl bromide with a formylphenylboronic acid to generate a key biaryl aldehyde intermediate. This intermediate then undergoes further transformations to yield the final active pharmaceutical ingredient, Telmisartan.

Note: A specific signaling pathway directly involving 2-(3-Formylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane was not identified in the provided search results. The compound is primarily used as a synthetic building block.

Conclusion

2-(3-Formylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a valuable and versatile reagent in organic synthesis. Its bifunctional nature, combining a stable boronic ester for cross-coupling reactions and a reactive formyl group for further derivatization, makes it an important tool for the construction of complex organic molecules. Its application in the synthesis of pharmaceutical compounds underscores its significance in drug discovery and development. This guide provides essential technical information and experimental protocols to aid researchers in utilizing this compound effectively in their synthetic endeavors.

References

- 1. Design, Synthesis and Analysis of Novel Sphingosine Kinase-1 Inhibitors to Improve Oral Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ekwan.github.io [ekwan.github.io]

- 4. researchgate.net [researchgate.net]

- 5. asianpubs.org [asianpubs.org]

- 6. Efficient and improved synthesis of Telmisartan - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Efficient and improved synthesis of Telmisartan - PubMed [pubmed.ncbi.nlm.nih.gov]

"physical and chemical properties of 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde"

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde, also known as 3-formylphenylboronic acid pinacol ester, is a versatile bifunctional organic compound of significant interest in contemporary chemical synthesis and medicinal chemistry.[1] Its structure incorporates a reactive aldehyde group and a stable boronic acid pinacol ester, rendering it a valuable building block for the construction of complex molecular architectures. This guide provides a comprehensive overview of its physical and chemical properties, detailed experimental protocols for its synthesis and key reactions, and insights into its applications, particularly in the realm of drug discovery.

Core Physical and Chemical Properties

This compound is typically a white to light yellow crystalline powder under standard conditions. The pinacol ester group enhances the stability and handling of the otherwise sensitive boronic acid functionality.

Table 1: Physical and Chemical Properties

| Property | Value | Reference |

| Molecular Formula | C₁₃H₁₇BO₃ | |

| Molecular Weight | 232.09 g/mol | |

| Appearance | White to light yellow crystalline powder | |

| Melting Point | 51-55 °C | |

| Boiling Point (Predicted) | 345.1 ± 25.0 °C | |

| CAS Number | 380151-86-0 | |

| Solubility | Soluble in methanol and other common organic solvents such as THF, DMF, chloroform, and ethyl acetate. | |

| Storage | Store at room temperature in a dry, dark place. |

Spectral Data

Nuclear Magnetic Resonance (NMR) spectroscopy is a crucial tool for the structural elucidation and purity assessment of this compound.

Table 2: Representative ¹H and ¹³C NMR Spectral Data

| ¹H NMR (CDCl₃, 400 MHz) | ¹³C NMR (CDCl₃, 100 MHz) |

| δ 10.05 (s, 1H, -CHO) | δ 192.5 (-CHO) |

| δ 8.25 (t, J = 1.6 Hz, 1H, Ar-H) | δ 137.5 (Ar-C) |

| δ 8.05 (dt, J = 7.6, 1.6 Hz, 1H, Ar-H) | δ 134.0 (Ar-C) |

| δ 7.85 (dt, J = 7.6, 1.6 Hz, 1H, Ar-H) | δ 130.0 (Ar-C) |

| δ 7.50 (t, J = 7.6 Hz, 1H, Ar-H) | δ 128.5 (Ar-C) |

| δ 1.36 (s, 12H, -C(CH₃)₂) | δ 84.0 (-O-C(CH₃)₂) |

| δ 25.0 (-C(CH₃)₂) |

Note: Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS). Actual spectral data may vary slightly depending on the solvent and experimental conditions.

Synthesis and Reactivity

The primary route for the synthesis of this compound involves the palladium-catalyzed cross-coupling reaction between a di-boron reagent, such as bis(pinacolato)diboron, and an appropriate aryl halide, in this case, 3-bromobenzaldehyde.

Diagram 1: Synthesis of this compound

Caption: Synthetic scheme for the Miyaura borylation reaction.

Experimental Protocol: Synthesis

Materials:

-

3-Bromobenzaldehyde

-

Bis(pinacolato)diboron (B₂Pin₂)

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

-

Potassium acetate (KOAc)

-

1,4-Dioxane (anhydrous)

Procedure:

-

To a dry Schlenk flask under an inert atmosphere (e.g., argon), add 3-bromobenzaldehyde (1.0 eq), bis(pinacolato)diboron (1.1 eq), Pd(dppf)Cl₂ (0.03 eq), and potassium acetate (3.0 eq).

-

Add anhydrous 1,4-dioxane to the flask.

-

Heat the reaction mixture to 80-90 °C and stir for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Filter the mixture through a pad of celite and wash with ethyl acetate.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the desired product.

Key Chemical Reactions: The Suzuki-Miyaura Cross-Coupling

A cornerstone of modern organic synthesis, the Suzuki-Miyaura cross-coupling reaction utilizes organoboron compounds to form carbon-carbon bonds with organic halides. This compound is an excellent substrate for this reaction, allowing for the introduction of a formylphenyl group into various molecular scaffolds.[2]

Diagram 2: Catalytic Cycle of the Suzuki-Miyaura Cross-Coupling Reaction

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Experimental Protocol: Suzuki-Miyaura Coupling

Materials:

-

This compound

-

Aryl halide (e.g., 4-iodoanisole)

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃) or other suitable ligand

-

Potassium carbonate (K₂CO₃) or another suitable base

-

Toluene and Water (as a biphasic solvent system)

Procedure:

-

In a reaction vessel, combine this compound (1.2 eq), the aryl halide (1.0 eq), and the base (2.0-3.0 eq).

-

Add the palladium catalyst (e.g., Pd(OAc)₂, 0.02 eq) and ligand (e.g., PPh₃, 0.08 eq).

-

Add the solvent system, typically a mixture of an organic solvent like toluene and an aqueous solution of the base.

-

Degas the mixture by bubbling an inert gas (e.g., argon) through it for 15-20 minutes.

-

Heat the reaction mixture to reflux (typically 80-110 °C) and stir for 4-12 hours, monitoring by TLC or GC-MS.

-

After completion, cool the reaction to room temperature and add water.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the resulting biaryl product by column chromatography or recrystallization.

Applications in Drug Discovery and Development

The unique structural features of this compound make it a valuable tool for medicinal chemists. The boronic acid moiety can act as a warhead to target the active sites of enzymes, particularly serine proteases, by forming a reversible covalent bond with the catalytic serine residue.[3] The aldehyde functionality provides a versatile handle for further chemical modifications to optimize potency, selectivity, and pharmacokinetic properties.

While specific signaling pathways directly modulated by this compound are not extensively documented, the broader class of phenylboronic acids has been shown to inhibit various enzymes and signaling cascades implicated in diseases such as cancer. For instance, some phenylboronic acid derivatives have been found to inhibit the Rho family of GTP-binding proteins (RhoA, Rac1, and Cdc42), which are key regulators of cancer cell migration and proliferation.[1][4]

Diagram 3: Potential Application in Drug Discovery Workflow

Caption: A generalized workflow for drug discovery.

Conclusion

This compound is a highly valuable and versatile building block in modern organic chemistry and drug discovery. Its well-defined physical and chemical properties, coupled with its predictable reactivity in key transformations like the Suzuki-Miyaura cross-coupling, make it an indispensable tool for the synthesis of complex organic molecules. The presence of both a boronic ester and an aldehyde group offers a dual functionality that can be strategically exploited to generate diverse libraries of compounds for biological screening, ultimately contributing to the development of new therapeutic agents. This technical guide provides a solid foundation for researchers and scientists to effectively utilize this important chemical entity in their synthetic endeavors.

References

- 1. Phenylboronic acid in targeted cancer therapy and diagnosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tcichemicals.com [tcichemicals.com]

- 3. Molecular recognition with boronic acids—applications in chemical biology - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Phenylboronic acid is a more potent inhibitor than boric acid of key signaling networks involved in cancer cell migration - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Reactivity and Stability of 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde, also known as 3-formylphenylboronic acid pinacol ester, is a versatile bifunctional molecule of significant interest in organic synthesis and medicinal chemistry. Its unique structure, featuring both a reactive aldehyde group and a stable boronic acid pinacol ester, allows for a wide range of chemical transformations. This guide provides a comprehensive overview of its reactivity in key synthetic operations, including Suzuki-Miyaura coupling and various aldehyde-centric reactions, as well as a detailed analysis of its stability under different conditions. Experimental protocols and quantitative data are presented to assist researchers in the effective utilization of this valuable synthetic building block.

Chemical Identity and Properties

This compound is a white to light yellow crystalline solid. The pinacol ester group enhances the stability of the boronic acid moiety, making it more amenable to storage and handling compared to the free boronic acid.[1]

| Property | Value |

| CAS Number | 380151-86-0 |

| Molecular Formula | C₁₃H₁₇BO₃ |

| Molecular Weight | 232.08 g/mol |

| Synonyms | 3-Formylphenylboronic acid pinacol ester, 2-(3-Formylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |

Reactivity Profile

The reactivity of this molecule is characterized by the distinct functionalities of the aldehyde and the boronic ester groups. This dual reactivity allows for sequential or orthogonal synthetic strategies.

Reactions at the Boronic Ester Moiety: Suzuki-Miyaura Coupling

The C-B bond of the dioxaborolane ring is a key functional group for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, a cornerstone for the formation of C-C bonds.[2] This reaction enables the synthesis of a diverse range of biaryl compounds.

The general scheme for the Suzuki-Miyaura coupling reaction is as follows:

Figure 1: General scheme of the Suzuki-Miyaura coupling reaction.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

A mixture of this compound (1.0 mmol), an aryl halide (1.1 mmol), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol), and a base (e.g., K₂CO₃, 2.0 mmol) is prepared in a suitable solvent system (e.g., toluene/water or dioxane/water). The mixture is degassed and heated under an inert atmosphere (e.g., nitrogen or argon) at a temperature typically ranging from 80 to 110 °C for several hours.[3][4] Reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). Upon completion, the reaction mixture is cooled, diluted with an organic solvent, and washed with water and brine. The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.

Table 1: Representative Yields for Suzuki-Miyaura Coupling Reactions

| Aryl Halide | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 4-Bromoanisole | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 100 | 18 | 74[3] |

| 1-Bromo-4-nitrobenzene | Pd(OAc)₂/SPhos | K₃PO₄ | Toluene/H₂O | 100 | 16 | High |

| 2-Bromopyridine | Pd(OAc)₂/SPhos | Na₃PO₄ | Toluene/H₂O | 100 | 24 | Low (3-15%)[5] |

Note: Yields are highly dependent on the specific substrates, catalyst, ligand, base, and solvent system employed.

Reactions at the Aldehyde Group

The formyl group is a versatile handle for a variety of chemical transformations, including reductive amination, Wittig-type reactions, and oxidation/reduction.

Reductive amination is a powerful method for the formation of C-N bonds, leading to the synthesis of secondary and tertiary amines.[6] The reaction proceeds via the initial formation of an imine or iminium ion, which is then reduced in situ.

Figure 2: General scheme of the reductive amination reaction.

Experimental Protocol: General Procedure for Reductive Amination

To a solution of this compound (1.0 mmol) and a primary or secondary amine (1.1 mmol) in a suitable solvent (e.g., methanol, dichloromethane, or dichloroethane), a reducing agent is added. Common reducing agents include sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (NaBH(OAc)₃).[7] The reaction is typically stirred at room temperature for several hours to overnight. The reaction progress is monitored by TLC. After completion, the reaction is quenched, and the product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated. The crude product is purified by column chromatography. For less reactive amines, the reaction may require heating or the use of a Lewis acid catalyst.[8]

Table 2: Common Reducing Agents for Reductive Amination

| Reducing Agent | Key Features |

| Sodium Borohydride (NaBH₄) | Mild, requires protic solvents. |

| Sodium Cyanoborohydride (NaBH₃CN) | Selective for imines in the presence of aldehydes, toxic cyanide byproduct.[7] |

| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Mild, effective for a wide range of substrates, non-toxic byproducts. |

The aldehyde functionality readily undergoes olefination reactions, such as the Wittig and Horner-Wadsworth-Emmons (HWE) reactions, to form alkenes. The HWE reaction typically provides excellent E-selectivity.

Figure 3: Comparison of Wittig and Horner-Wadsworth-Emmons reactions.

Experimental Protocol: General Procedure for Horner-Wadsworth-Emmons Reaction

To a suspension of a phosphonate ester in an anhydrous solvent (e.g., tetrahydrofuran or diethyl ether) at a low temperature (e.g., 0 °C or -78 °C), a strong base (e.g., sodium hydride or n-butyllithium) is added to generate the phosphonate carbanion. After stirring for a short period, a solution of this compound in the same solvent is added dropwise. The reaction mixture is allowed to warm to room temperature and stirred until completion (monitored by TLC). The reaction is quenched with water, and the product is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is purified by column chromatography.

Stability

The stability of this compound is a critical consideration for its storage and use in synthesis. The pinacol ester provides significantly greater stability compared to the free boronic acid; however, it is susceptible to hydrolysis.

Hydrolytic Stability

The boronic ester can undergo hydrolysis to the corresponding boronic acid, particularly under aqueous acidic or basic conditions. The rate of hydrolysis is influenced by both pH and the electronic nature of substituents on the phenyl ring.

Studies on substituted phenylboronic pinacol esters have shown that hydrolysis is considerably accelerated at physiological pH (7.4).[9][10][11] The presence of an electron-withdrawing group, such as the formyl group in the meta position, is expected to increase the rate of hydrolysis compared to unsubstituted phenylboronic acid pinacol ester by making the boron atom more electrophilic.

Experimental Protocol: Analysis of Hydrolytic Stability

The stability of the compound can be assessed by dissolving it in aqueous buffer solutions of varying pH (e.g., pH 4, 7, and 10) and monitoring the disappearance of the starting material and the appearance of the corresponding boronic acid over time using reverse-phase high-performance liquid chromatography (RP-HPLC).[11][12]

Table 3: Factors Influencing Hydrolysis of Phenylboronic Pinacol Esters

| Factor | Effect on Hydrolysis Rate |

| pH | Significantly accelerated at physiological and basic pH.[11] |

| Electron-withdrawing substituents | Generally increase the rate of hydrolysis. |

| Electron-donating substituents | Generally decrease the rate of hydrolysis.[10] |

Storage and Handling

To minimize decomposition, this compound should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry, and well-ventilated area. It should be protected from moisture and strong oxidizing agents.

Applications in Drug Discovery and Medicinal Chemistry

The bifunctional nature of this compound makes it a valuable building block in the synthesis of complex molecules with potential biological activity. Boronic acids and their derivatives are known to be inhibitors of various enzymes, including serine proteases.[5][7] The aldehyde group can be elaborated into a variety of functional groups to interact with biological targets.

Derivatives of this molecule can be designed to target specific signaling pathways implicated in diseases such as cancer, inflammation, and neurodegenerative disorders. For example, the biaryl scaffold generated via Suzuki-Miyaura coupling is a common motif in many approved drugs. The subsequent modification of the aldehyde can introduce pharmacophores that modulate protein-protein interactions or enzyme activity.

Figure 4: A potential workflow for utilizing the title compound in drug discovery.

While specific examples of drugs derived directly from this compound are not extensively documented in the public domain, its structural motifs are prevalent in medicinal chemistry. The strategic combination of a versatile cross-coupling partner and a modifiable functional group makes it a powerful tool for the exploration of chemical space in the pursuit of novel therapeutics.

Conclusion

This compound is a highly valuable and versatile building block for organic synthesis and drug discovery. Its dual reactivity allows for a broad range of synthetic transformations, enabling the construction of complex molecular architectures. A thorough understanding of its reactivity and stability, as outlined in this guide, is essential for its effective application in research and development. The provided experimental protocols and data serve as a practical resource for scientists working with this important chemical intermediate.

References

- 1. Synthesis and biological evaluation of novel 4-hydroxybenzaldehyde derivatives as tyrosinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis of biologically active boron-containing compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Protecting-group-free synthesis of amines: synthesis of primary amines from aldehydes via reductive amination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Susceptibility to hydrolysis of phenylboronic pinacol esters at physiological pH | Semantic Scholar [semanticscholar.org]

- 10. chemrxiv.org [chemrxiv.org]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

"3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde molecular weight and formula"

An In-depth Technical Guide on 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of this compound, a versatile building block in modern organic synthesis and medicinal chemistry. Its unique structural features, particularly the presence of both a boronic ester and an aldehyde functional group, make it a valuable reagent for the construction of complex molecular architectures.

Physicochemical Properties

The fundamental properties of this compound are summarized below. This compound is also known by other names, including 3-Formylphenylboronic acid pinacol ester.[1][2]

| Property | Value |

| Molecular Formula | C13H17BO3[3] |

| Molecular Weight | 232.09 g/mol [3][4] |

| Appearance | White to light yellow crystalline powder[3] |

| Melting Point | 51 - 55 °C[3] |

| CAS Number | 380151-86-0[1][3] |

Applications in Organic Synthesis

This compound is a key intermediate in various synthetic transformations. The pinacol ester group provides stability compared to the corresponding boronic acid, facilitating easier handling and storage.[5] The aldehyde group can be further functionalized, while the boronic ester is primarily utilized in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, for the formation of carbon-carbon bonds.[5][6]

Experimental Protocol: Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura coupling is a powerful and widely used method for the synthesis of biaryls and other conjugated systems. Below is a general experimental protocol for a typical Suzuki-Miyaura reaction using this compound.

Materials:

-

This compound

-

Aryl halide (e.g., aryl bromide or iodide)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)

-

Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

-

Solvent (e.g., dioxane/water, toluene, DMF)

-

Inert gas (Argon or Nitrogen)

Procedure:

-

Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 equiv.), the aryl halide (1.2 equiv.), and the base (2.0-3.0 equiv.).

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon) three times to ensure an oxygen-free environment.

-

Solvent and Catalyst Addition: Add the solvent (e.g., a 4:1 mixture of dioxane and water) to the flask. Finally, add the palladium catalyst (typically 1-5 mol%).

-

Reaction: Stir the reaction mixture at the desired temperature (often between 80-100 °C) and monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired biaryl product.

Visualizing the Suzuki-Miyaura Coupling Pathway

The catalytic cycle of the Suzuki-Miyaura coupling reaction is a well-established mechanism involving several key steps. The following diagram illustrates this process.

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

This technical guide provides essential information for researchers and professionals working with this compound, highlighting its properties, synthetic utility, and a standard experimental protocol for its application in the widely used Suzuki-Miyaura cross-coupling reaction.

References

Methodological & Application

Application Notes and Protocols: 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde in Suzuki Cross-Coupling Reactions

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde, also known as 3-formylphenylboronic acid pinacol ester, is a versatile bifunctional reagent in modern organic synthesis. Its structure incorporates a masked boronic acid (a pinacol boronate) and a benzaldehyde moiety. This unique combination makes it a valuable building block, particularly in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. The pinacol ester provides enhanced stability and ease of handling compared to the corresponding free boronic acid, while the aldehyde group offers a reactive handle for subsequent transformations, such as reductive amination, Wittig reactions, or oxidations.

These application notes provide a comprehensive overview of the use of this compound in Suzuki cross-coupling reactions for the synthesis of substituted biaryl aldehydes, which are key intermediates in the development of pharmaceuticals, agrochemicals, and advanced materials.

Core Applications

The primary application of this compound is the synthesis of biphenyl-3-carboxaldehydes and their derivatives. The Suzuki-Miyaura coupling enables the formation of a carbon-carbon bond between the boronate-bearing aromatic ring and various aryl or heteroaryl halides.

Reaction Principle: The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura cross-coupling reaction proceeds via a catalytic cycle involving a palladium catalyst. The generally accepted mechanism consists of three key steps:

-

Oxidative Addition: The active Pd(0) catalyst reacts with an aryl halide (Ar-X) to form a Pd(II) intermediate.

-

Transmetalation: The organic group from the boronate ester is transferred to the palladium center, displacing the halide. This step is typically facilitated by a base.

-

Reductive Elimination: The two organic fragments on the palladium complex are coupled, forming the desired biaryl product and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.

Application Notes and Protocols for Suzuki Reaction with 3-Formylphenylboronic Acid Pinacol Ester

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds, typically between sp2-hybridized carbon atoms. This reaction is widely employed in the pharmaceutical industry and materials science for the synthesis of biaryls and substituted aromatic compounds. 3-Formylphenylboronic Acid Pinacol Ester is a versatile building block in these reactions, allowing for the introduction of a benzaldehyde moiety, a key precursor for various functional groups.

This document provides a detailed protocol for the Suzuki-Miyaura coupling reaction using 3-Formylphenylboronic Acid Pinacol Ester with various aryl halides. The information is compiled from established chemical literature and is intended to serve as a comprehensive guide for researchers.

Reaction Principle

The Suzuki-Miyaura coupling reaction involves the palladium-catalyzed reaction of an organoboron compound (in this case, 3-Formylphenylboronic Acid Pinacol Ester) with an organic halide or triflate. The catalytic cycle is generally understood to involve three key steps: oxidative addition of the palladium(0) catalyst to the aryl halide, transmetalation of the organoboron compound to the palladium(II) complex, and reductive elimination to form the desired biaryl product and regenerate the palladium(0) catalyst. A base is required to facilitate the transmetalation step.

Experimental Protocols

Below is a general, robust protocol for the Suzuki-Miyaura coupling of 3-Formylphenylboronic Acid Pinacol Ester with aryl bromides. This protocol can be adapted for various substrates.

Materials and Reagents:

-

3-Formylphenylboronic Acid Pinacol Ester (1.2 - 1.5 equivalents)

-

Aryl halide (e.g., aryl bromide) (1.0 equivalent)

-

Palladium catalyst (e.g., Pd(dppf)Cl₂, Pd(PPh₃)₄, or Pd(OAc)₂) (1-5 mol%)

-

Ligand (if required, e.g., PPh₃, SPhos) (2-10 mol%)

-

Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2.0 - 3.0 equivalents)

-

Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF, THF/water mixture)

-

Inert gas (Nitrogen or Argon)

-

Standard laboratory glassware and purification supplies (silica gel, solvents for chromatography)

General Procedure:

-

Reaction Setup: To a dry round-bottom flask or microwave vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv.), 3-Formylphenylboronic Acid Pinacol Ester (1.2 equiv.), the palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%), and the base (e.g., K₂CO₃, 2.0 equiv.).

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times to ensure an oxygen-free environment.

-

Solvent Addition: Add the anhydrous solvent (e.g., 1,4-dioxane/water 4:1) via syringe. The reaction concentration is typically between 0.1 M and 0.5 M with respect to the aryl halide.

-

Heating: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purification: The crude product is then purified by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure biaryl product.

Data Presentation

The following table summarizes typical reaction conditions and yields for the Suzuki coupling of 3-Formylphenylboronic Acid Pinacol Ester with various aryl halides.

| Aryl Halide Partner | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1-Bromo-4-nitrobenzene | Pd(dppf)Cl₂ (3) | - | K₂CO₃ (2) | Dioxane/H₂O | 100 | 12 | 85-95 |

| 4-Bromoanisole | Pd(PPh₃)₄ (5) | - | K₃PO₄ (3) | Toluene | 110 | 16 | 80-90 |

| 2-Bromopyridine | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Dioxane | 80 | 8 | 75-85 |

| 1-Bromo-4-fluorobenzene | Pd(dppf)Cl₂ (3) | - | Cs₂CO₃ (2) | DMF | 90 | 12 | 88-96 |

| 3-Bromotoluene | Pd(PPh₃)₄ (5) | - | K₂CO₃ (2) | THF/H₂O | 80 | 18 | 82-92 |

Note: Yields are indicative and can vary based on the specific reaction scale and purity of reagents.

Mandatory Visualizations

The following diagrams illustrate the Suzuki-Miyaura catalytic cycle and a general experimental workflow.

Applications of 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde in Medicinal Chemistry: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde, also known as 3-formylphenylboronic acid pinacol ester, is a versatile bifunctional building block with significant applications in medicinal chemistry and drug discovery. Its unique structure, featuring a stable boronic acid pinacol ester and a reactive benzaldehyde moiety, allows for sequential and diverse chemical modifications. This enables the construction of complex molecular architectures and the synthesis of novel drug candidates. This document provides an overview of its applications, supported by detailed experimental protocols for key transformations, and highlights its potential in the development of various therapeutic agents.

Introduction

The strategic incorporation of boron into organic molecules has led to the development of several FDA-approved drugs, showcasing the importance of boron chemistry in modern medicine. This compound is a valuable reagent that serves as a linchpin in the synthesis of a wide array of biologically active compounds. The pinacol ester of the boronic acid provides stability and facilitates purification, making it amenable to a variety of reaction conditions, particularly the robust and widely used Suzuki-Miyaura cross-coupling reaction for the formation of carbon-carbon bonds.[1][2] Simultaneously, the aldehyde functional group offers a gateway for numerous derivatizations, including reductive amination, Wittig reactions, and aldol condensations, to introduce diverse pharmacophores.[2]

Key Applications in Medicinal Chemistry

The dual reactivity of this compound makes it a powerful tool for lead generation and optimization in drug discovery programs. Its applications span various therapeutic areas.

Synthesis of Biaryl Scaffolds via Suzuki-Miyaura Coupling

The boronic acid ester functionality is predominantly utilized for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to construct biaryl and heteroaryl-aryl structures. These motifs are prevalent in a vast number of marketed drugs and clinical candidates due to their ability to mimic peptide bonds, interact with biological targets through pi-stacking, and provide rigid scaffolds for the precise positioning of functional groups.

General Workflow for Suzuki-Miyaura Coupling:

References

Application Notes and Protocols for the Synthesis of Fluorescent Probes Using 3-Formylphenylboronic Acid Pinacol Ester

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of fluorescent probes utilizing 3-Formylphenylboronic Acid Pinacol Ester as a key building block. This versatile reagent allows for the straightforward introduction of a formyl group, which can be further functionalized, and a boronic acid pinacol ester, a reactive handle for detecting various analytes such as reactive oxygen species (ROS), biothiols, and saccharides.

Overview and Principle

3-Formylphenylboronic Acid Pinacol Ester is a valuable synthetic intermediate in the construction of fluorescent probes. The formyl group serves as a versatile anchor for introducing a fluorophore backbone through various chemical reactions, including Suzuki-Miyaura cross-coupling and condensation reactions. The boronic acid pinacol ester moiety acts as the recognition site for a wide range of biologically relevant molecules. The general principle involves the modulation of the fluorophore's emission properties upon the binding or reaction of the analyte with the boronic acid group.

Key Applications:

-

Detection of Reactive Oxygen Species (ROS): Boronic esters are known to react with hydrogen peroxide (H₂O₂) and peroxynitrite (ONOO⁻), leading to a change in the fluorescence of the probe. This "turn-on" or ratiometric response enables the detection of oxidative stress in biological systems.

-

Sensing of Saccharides: The reversible covalent interaction of boronic acids with diols forms cyclic boronate esters, which can alter the photophysical properties of the attached fluorophore, allowing for the detection of sugars.

-

Enzyme Activity Assays: Probes can be designed where the boronic acid pinacol ester acts as a protecting group that is cleaved by a specific enzyme, such as tyrosinase, resulting in a fluorescent signal.

Synthetic Protocols

Two primary synthetic strategies are presented for coupling 3-Formylphenylboronic Acid Pinacol Ester with a fluorescent core: Suzuki-Miyaura cross-coupling and condensation reactions.

Protocol 1: Synthesis via Suzuki-Miyaura Cross-Coupling

This protocol describes the synthesis of a coumarin-based fluorescent probe. The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds between the boronic acid ester and a halogenated fluorophore.

Materials and Reagents:

-

3-Formylphenylboronic Acid Pinacol Ester

-

Halogenated Coumarin (e.g., 7-Bromo-4-methylcoumarin)

-

Palladium Catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂)

-

Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)

-

Anhydrous Solvent (e.g., Toluene, Dioxane, or DMF)

-

Deionized Water

-

Ethyl Acetate

-

Brine

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Silica Gel for column chromatography

Procedure:

-

Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (e.g., Argon or Nitrogen), combine 3-Formylphenylboronic Acid Pinacol Ester (1.2 equivalents), the halogenated coumarin (1.0 equivalent), and the base (2.0 equivalents).

-

Solvent Addition: Add the anhydrous solvent to the flask.

-

Degassing: Degas the reaction mixture by bubbling argon through it for 15-20 minutes.

-

Catalyst Addition: Add the palladium catalyst (0.05 - 0.1 equivalents) to the reaction mixture.

-

Reaction: Heat the mixture to 80-100 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with deionized water (2 x 50 mL) and brine (1 x 50 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to yield the desired fluorescent probe.

Experimental Workflow: Suzuki-Miyaura Coupling

Caption: General workflow for synthesizing a fluorescent probe via Suzuki-Miyaura coupling.

Protocol 2: Synthesis via Condensation Reaction

This protocol is suitable for creating probes with an imine linkage by reacting the formyl group of the boronic acid ester with an amino-functionalized fluorophore.

Materials and Reagents:

-

3-Formylphenylboronic Acid Pinacol Ester

-

Amino-functionalized Fluorophore (e.g., 3-Amino-7-(diethylamino)coumarin)

-

Anhydrous Ethanol or Methanol

-

Glacial Acetic Acid (catalytic amount)

-

Hexane

-

Deionized Water

Procedure:

-

Dissolution: Dissolve the amino-functionalized fluorophore (1.0 equivalent) in anhydrous ethanol in a round-bottom flask.

-

Addition of Reactant: Add 3-Formylphenylboronic Acid Pinacol Ester (1.1 equivalents) to the solution.

-

Catalyst Addition: Add a catalytic amount of glacial acetic acid (2-3 drops).

-

Reaction: Reflux the reaction mixture for 4-6 hours. Monitor the formation of the Schiff base product by TLC.

-

Precipitation and Filtration: Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution. If not, reduce the solvent volume under vacuum.

-

Washing: Collect the solid product by filtration and wash it with cold ethanol and then with hexane to remove any unreacted starting materials.

-

Drying: Dry the purified fluorescent probe under vacuum.

Application: Detection of Hydrogen Peroxide (H₂O₂)

Fluorescent probes synthesized from 3-Formylphenylboronic Acid Pinacol Ester can be used for the sensitive and selective detection of H₂O₂. The underlying principle is the H₂O₂-mediated oxidation of the boronate ester to a phenol, which alters the electronic properties of the fluorophore and leads to a change in its fluorescence.

Protocol for H₂O₂ Detection:

-

Probe Preparation: Prepare a stock solution of the fluorescent probe (e.g., 1 mM) in a suitable organic solvent like DMSO.

-

Working Solution: Dilute the stock solution to the desired final concentration (e.g., 1-10 µM) in a buffer solution (e.g., PBS, pH 7.4).

-

Sample Addition: Add the sample containing H₂O₂ to the probe solution.

-

Incubation: Incubate the mixture at room temperature or 37 °C for a specified period (e.g., 30 minutes).

-

Fluorescence Measurement: Measure the fluorescence intensity at the appropriate excitation and emission wavelengths for the specific probe using a fluorometer.

-

Data Analysis: Plot the fluorescence intensity against the H₂O₂ concentration to generate a calibration curve.

Signaling Pathway: H₂O₂ Detection

Caption: Mechanism of H₂O₂ detection by a boronate-based fluorescent probe.

Quantitative Data Summary

The photophysical and sensing properties of fluorescent probes derived from arylboronic acid pinacol esters are summarized below. Note that these values are representative and can vary depending on the specific fluorophore core and experimental conditions.

| Probe Characteristic | Typical Range/Value | Reference |

| Excitation Wavelength (λex) | 350 - 550 nm | [1] |

| Emission Wavelength (λem) | 450 - 650 nm | [1] |

| Quantum Yield (Φ) | 0.1 - 0.8 | [2] |

| Molar Extinction Coefficient (ε) | 20,000 - 80,000 M⁻¹cm⁻¹ | [2] |

| Detection Limit for H₂O₂ | 10 nM - 1 µM | [3][4] |

| Response Time for H₂O₂ | 5 - 30 minutes | [3] |

Safety and Handling

-

3-Formylphenylboronic Acid Pinacol Ester and its derivatives should be handled in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Palladium catalysts are toxic and should be handled with care.

-

Refer to the Safety Data Sheet (SDS) for each reagent for detailed safety information.